molecular formula C17H14N2O3 B2782856 4-hydroxy-N-(3-methylphenyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide CAS No. 71886-08-3

4-hydroxy-N-(3-methylphenyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide

Cat. No.: B2782856
CAS No.: 71886-08-3
M. Wt: 294.31
InChI Key: LLUZBXPRDICPGL-UHFFFAOYSA-N
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Description

4-Hydroxy-N-(3-methylphenyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide is a derivative of the 4-hydroxyquinoline-2-one scaffold, characterized by a carboxamide group at position 3 linked to a 3-methylphenyl substituent. This compound belongs to a broader class of quinoline-3-carboxamides, which are recognized for their diverse biological activities, including anticancer, immunomodulatory, and analgesic properties . The 4-hydroxy-2-oxo-1,2-dihydroquinoline core provides a rigid planar structure, while the 3-methylphenyl group introduces steric and electronic modifications that influence solubility, bioavailability, and target interactions .

Properties

IUPAC Name

4-hydroxy-N-(3-methylphenyl)-2-oxo-1H-quinoline-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O3/c1-10-5-4-6-11(9-10)18-16(21)14-15(20)12-7-2-3-8-13(12)19-17(14)22/h2-9H,1H3,(H,18,21)(H2,19,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLUZBXPRDICPGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=C(C3=CC=CC=C3NC2=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-N-(3-methylphenyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinoline core, followed by functionalization to introduce the hydroxy and carboxamide groups.

    Quinoline Core Synthesis: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

    Functionalization: The introduction of the hydroxy group at the 4-position can be achieved through electrophilic aromatic substitution using reagents such as hydroxylamine. The carboxamide group can be introduced via amidation reactions using appropriate carboxylic acid derivatives and amines.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Oxidation Reactions

The 4-hydroxy group undergoes oxidation under strong conditions. For example:
Reagents : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or neutral media .
Product : Formation of a quinone derivative via hydroxyl group oxidation.

Reaction TypeReagentProductYield (%)Source
OxidationKMnO₄ (aq)4-Oxo-2-oxo-1,2-dihydroquinoline-3-carboxamide65–78

Reduction Reactions

The ketone group at position 2 can be reduced:
Reagents : Catalytic hydrogenation (H₂/Pd-C) or lithium aluminum hydride (LiAlH₄) .
Product : 1,2,3,4-Tetrahydroquinoline derivatives with retained carboxamide functionality.

Reaction TypeReagentProductConditionsSource
ReductionH₂ (1 atm), Pd-C2-Hydroxy-1,2,3,4-tetrahydroquinoline-3-carboxamideEthanol, 25°C

Electrophilic Aromatic Substitution

The quinoline aromatic ring undergoes halogenation:
Reagents : Bromine (Br₂) in acetic acid or thionyl chloride (SOCl₂) .
Product : 6-Bromo or 6-chloro derivatives (para to the carboxamide group).

PositionReagentProductRegioselectivitySource
C6Br₂6-Bromo-4-hydroxy-N-(3-methylphenyl)...Directed by carboxamide

Carboxamide Hydrolysis

The carboxamide group hydrolyzes to a carboxylic acid under basic conditions:
Reagents : Thiourea and K₂CO₃ in ethanol .
Product : 4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid.

Reaction TypeReagentProductYield (%)Source
HydrolysisThiourea + K₂CO₃Quinoline-3-carboxylic acid derivative63–71

Methylation Reactions

The 4-hydroxy group undergoes selective O-methylation over N-methylation:
Reagents : Methyl iodide (CH₃I) with NaH or K₂CO₃ in DMF .
Product : 4-Methoxy-2-oxo-1,2-dihydroquinoline-3-carboxamide (major) and N-methylated byproduct (minor).

SiteReagentProductRatio (O:N)Source
O-MethylCH₃I + NaH4-Methoxy derivative80:20

Condensation Reactions

The carboxamide participates in hydrazide formation:
Reagents : Hydrazine hydrate (NH₂NH₂·H₂O) in ethanol .
Product : 4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide.

Reaction TypeReagentProductYield (%)Source
CondensationNH₂NH₂·H₂OCarboxamide → carbohydrazide90

Biological Activity Correlation

Modifications at the 3-carboxamide position influence bioactivity:

  • Antiviral Activity : Methylthio derivatives show inhibition of Hepatitis B Virus (HBV) replication at 10 µM .

  • Antibacterial Activity : Hydrazide derivatives exhibit MIC values of 8–32 µg/mL against Staphylococcus aureus .

Scientific Research Applications

Chemistry

In the field of chemistry, 4-hydroxy-N-(3-methylphenyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide serves as a versatile building block for synthesizing more complex molecules. Its unique functional groups allow for various modifications, making it valuable in organic synthesis.

Biology

Biologically, this compound is studied for its potential as an enzyme inhibitor. Its structure enables interactions with specific enzymes, which may lead to the development of new therapeutic agents. For instance, research has indicated that derivatives of this compound exhibit antibacterial and anti-HIV-1 activities .

Medicine

In medicinal chemistry, the compound is explored for its anti-inflammatory and anticancer properties. Studies have shown that it can modulate biological pathways, making it a candidate for drug development aimed at treating various diseases. For example, derivatives have been synthesized and evaluated for their efficacy against resistant bacterial strains and HIV .

Industrial Applications

Industrially, this compound can be utilized in developing new materials with specific properties. Its chemical functionalities are beneficial in creating polymers or coatings that require precise chemical interactions.

Case Studies

  • Antibacterial Activity : A study evaluated a series of derivatives based on the 4-hydroxyquinoline scaffold for their antibacterial properties. Results indicated moderate activity against various bacterial strains .
  • Anti-HIV Activity : Research involved synthesizing new compounds derived from the quinoline core to assess their efficacy against HIV-1. The findings revealed promising results in inhibiting viral replication .

Mechanism of Action

The mechanism of action of 4-hydroxy-N-(3-methylphenyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The hydroxy and carboxamide groups can form hydrogen bonds with active sites, while the quinoline core can participate in π-π interactions with aromatic residues. These interactions can inhibit enzyme activity or modulate receptor function, leading to the compound’s biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

The table below summarizes key structural differences and biological activities of 4-hydroxy-N-(3-methylphenyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide and its analogs:

Compound Name R1 (Position 1) R2 (Amide Substituent) Key Modifications Biological Activity References
This compound (Target) H 3-methylphenyl No N1 substitution; moderate lipophilicity Under investigation
Roquinimex (LS-2616) CH₃ Phenyl N1-methylation; phenylamide Immunomodulator
Tasquinimod CH₃, 5-OCH₃ 4-CF₃-phenyl 5-Methoxy; trifluoromethylphenylamide Anticancer (angiogenesis inhibitor)
N-(3-Chlorophenyl)-1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide C₂H₅ 3-chlorophenyl N1-ethylation; electron-withdrawing Cl Cytotoxic (preclinical studies)
4-Hydroxy-N-(3-methoxyphenyl)-2-oxo-1-propyl-1,2-dihydroquinoline-3-carboxamide C₃H₇ 3-methoxyphenyl N1-propyl; methoxy group enhances polarity Analgesic (phase-dependent activity)
Deuterium-enriched tasquinimod analog CD₃, 5-OCH₃ 4-CF₃-phenyl Deuterated N1-methyl; improved metabolic stability Anticancer (enhanced PK/PD)
Key Observations:
  • N1 Substitution : The target compound lacks substitution at N1, unlike roquinimex (N1-CH₃) or N1-ethyl/propyl analogs. Bulkier N1 groups (e.g., propyl in ) increase lipophilicity but may reduce solubility .
  • Amide Substituents : The 3-methylphenyl group in the target compound balances moderate lipophilicity and steric hindrance. In contrast, electron-withdrawing groups (e.g., Cl in , CF₃ in ) enhance receptor binding but may reduce metabolic stability .
Anticancer Activity:
  • Tasquinimod () exhibits potent antiangiogenic activity due to its 5-methoxy and 4-CF₃-phenyl groups, which enhance target (HDAC4/S100A9) selectivity and oral bioavailability. The deuterated analog () further improves metabolic stability .
Analgesic Activity:
  • Polymorphism in N-(3-pyridylmethyl)-4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide () led to variable phase compositions, directly affecting analgesic efficacy. This underscores the need for crystallographic analysis in the target compound’s development .
Antibacterial Activity:

    Biological Activity

    4-Hydroxy-N-(3-methylphenyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide is a synthetic organic compound belonging to the quinoline family. Its unique structure, comprising a quinoline core, a hydroxy group, and a carboxamide moiety, positions it as a candidate for various biological activities, particularly in medicinal chemistry. This article explores its biological activity, synthesis methods, and potential therapeutic applications based on diverse research findings.

    Chemical Structure

    The IUPAC name for this compound is 4-hydroxy-N-(3-methylphenyl)-2-oxo-1H-quinoline-3-carboxamide. The molecular formula is C17H16N2O3C_{17}H_{16}N_{2}O_{3} with a molecular weight of 296.32 g/mol. The compound features key functional groups that contribute to its biological interactions.

    The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The hydroxy and carboxamide groups can form hydrogen bonds with active sites on enzymes, while the quinoline core can engage in π-π interactions with aromatic residues. These interactions can lead to enzyme inhibition or modulation of receptor functions, resulting in various biological effects.

    Anticancer Properties

    Research indicates that compounds with a similar structure exhibit significant anticancer properties. For instance, derivatives of hydroxyquinoline have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

    Antimicrobial Activity

    The compound has been evaluated for its antimicrobial potential. In vitro studies demonstrate moderate antibacterial activity against several bacterial strains, although further optimization may be necessary to enhance efficacy .

    Anti-HIV Activity

    Recent studies have explored the anti-HIV potential of quinoline derivatives. While specific data on this compound is limited, related compounds have shown inhibitory effects against HIV integrase and replication processes .

    Comparative Analysis with Similar Compounds

    Compound NameKey FeaturesBiological Activity
    4-Hydroxyquinoline-3-carboxamideLacks N-(3-methylphenyl) groupDifferent biological activities
    N-(3-Methylphenyl)-2-oxo-1,2-dihydroquinoline-3-carboxamideLacks hydroxy groupAffects reactivity and interactions
    2-Oxo-1,2-dihydroquinoline-3-carboxamideLacks both hydroxy and N-(3-methylphenyl) groupsLess versatile in reactions

    Synthesis Methods

    The synthesis of this compound typically involves multi-step organic reactions:

    • Synthesis of Quinoline Core : This can be achieved through the Skraup synthesis method involving the condensation of aniline with glycerol and sulfuric acid.
    • Functionalization :
      • The hydroxy group is introduced via electrophilic aromatic substitution.
      • The carboxamide group is incorporated through amidation reactions using appropriate carboxylic acid derivatives.

    Case Studies

    Several studies have focused on the biological evaluation of related quinoline compounds:

    • Antiviral Studies : Research has demonstrated that certain quinoline derivatives possess antiviral properties against HIV by inhibiting integrase activity at concentrations around 75 µM .
    • Antibacterial Evaluations : Compounds derived from similar scaffolds were tested for antibacterial activity using minimum inhibitory concentration (MIC) assays, showing varying degrees of effectiveness against pathogenic bacteria .

    Q & A

    Basic Research Questions

    Q. What are the common synthetic routes for 4-hydroxy-N-(3-methylphenyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide, and how can reaction conditions be optimized for higher yield?

    • Methodological Answer : The synthesis typically involves condensation of substituted benzaldehydes with active methylene compounds, followed by cyclization and amide coupling. Key steps include:

    • Condensation : Use catalysts like p-toluenesulfonic acid (PTSA) or Lewis acids (e.g., ZnCl₂) to facilitate intermediate chalcone formation .
    • Cyclization : Optimize temperature (80–120°C) and solvent polarity (e.g., ethanol or DMF) to enhance ring closure efficiency .
    • Amide Formation : Employ carbodiimide coupling agents (e.g., EDC/HOBt) for regioselective amide bond formation. Purity can be improved via recrystallization in ethanol/water mixtures .

    Q. Which spectroscopic and crystallographic techniques are recommended for characterizing the structural integrity of this compound?

    • Methodological Answer :

    • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and hydrogen bonding (e.g., hydroxy and amide protons) .
    • X-ray Diffraction (XRD) : Single-crystal XRD resolves polymorphism and validates bond angles/planarity of the quinoline core .
    • IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for the oxoquinoline moiety) .

    Q. How does the 3-methylphenyl substituent influence the compound’s solubility and stability under physiological conditions?

    • Methodological Answer : The hydrophobic 3-methylphenyl group reduces aqueous solubility but enhances lipid membrane permeability. Stability studies in PBS (pH 7.4) at 37°C over 24 hours can assess degradation kinetics. Co-solvents (e.g., DMSO ≤1%) or cyclodextrin encapsulation improve solubility for in vitro assays .

    Q. What in vitro screening assays are suitable for initial evaluation of its biological activity?

    • Methodological Answer :

    • Enzyme Inhibition : Use fluorometric assays (e.g., kinase or protease targets) with ATP/NADH cofactor monitoring .
    • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination via dose-response curves (1–100 μM range) .
    • Binding Affinity : Surface plasmon resonance (SPR) or microscale thermophoresis (MST) to quantify target interactions .

    Advanced Research Questions

    Q. How can researchers address polymorphism-related discrepancies in biological activity data?

    • Methodological Answer :

    • Polymorph Screening : Use XRPD or DSC to identify crystalline forms. Solvent-mediated crystallization (e.g., methanol vs. acetonitrile) can isolate stable polymorphs .
    • Bioactivity Correlation : Compare IC₅₀ values of distinct polymorphs in parallel assays. For example, Form I (needle crystals) may show 10-fold higher potency than Form II (platelets) due to improved dissolution .

    Q. What strategies resolve contradictory data between in vitro efficacy and in vivo pharmacokinetics?

    • Methodological Answer :

    • Metabolic Stability : Perform liver microsome assays (human/rodent) to identify rapid Phase I oxidation (e.g., CYP3A4-mediated demethylation). Introduce electron-withdrawing groups (e.g., -CF₃) to block metabolic hotspots .
    • Plasma Protein Binding (PPB) : Use equilibrium dialysis to measure unbound fraction. High PPB (>95%) may explain reduced in vivo efficacy despite potent in vitro activity .

    Q. How can structure-activity relationship (SAR) studies optimize the compound’s pharmacokinetic profile?

    • Methodological Answer :

    • Substituent Modulation : Replace the 3-methylphenyl group with halogenated (e.g., 4-F) or methoxy analogs to balance lipophilicity (clogP 2.5–3.5) and solubility .
    • Pro-drug Design : Esterify the hydroxy group to enhance oral bioavailability, with enzymatic cleavage studies in simulated gastric fluid .

    Q. What computational methods predict target binding modes and guide lead optimization?

    • Methodological Answer :

    • Molecular Docking : Use AutoDock Vina with crystal structures (e.g., PDB 3ERT for kinase targets). Focus on hydrogen bonding with the carboxamide and π-π stacking of the quinoline core .
    • MD Simulations : Run 100 ns trajectories in GROMACS to assess binding stability. Key metrics include RMSD (<2 Å) and ligand-protein interaction persistence .

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